1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with a hydroxyl group
Scientific Research Applications
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Preparation Methods
The synthesis of 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzyl bromide with cyclopropane-1-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid include:
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Differing by the ester group instead of the carboxylic acid.
Ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar to the methyl ester but with an ethyl group.
1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Lacking the benzyl group.
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-3-1-8(2-4-9)7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKXJVNYKABFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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